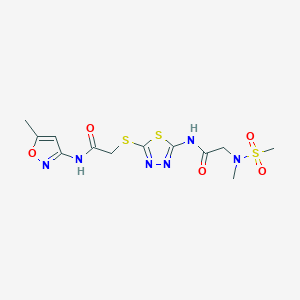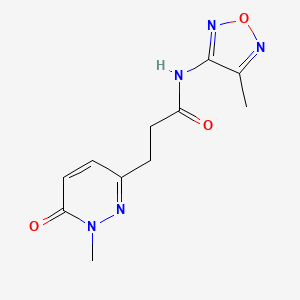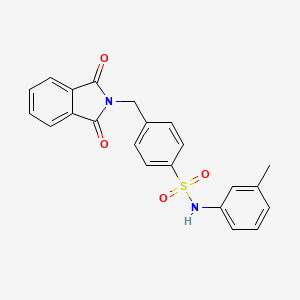![molecular formula C21H21AuClP B2488179 Chloro[tris(o-tolyl)phosphin]gold(I) CAS No. 83076-07-7](/img/structure/B2488179.png)
Chloro[tris(o-tolyl)phosphin]gold(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[tri(o-tolyl)phosphine]gold(I), often referred to as CTP-Au, is a gold-based compound that has a range of applications in scientific research. CTP-Au has been used in a variety of experiments, ranging from drug delivery studies to nanomaterial synthesis.
Wissenschaftliche Forschungsanwendungen
a. Alkylierung von Silylenolethern mit Orthoalkinybenzoesäureestern: Dieser Goldkomplex erleichtert die Alkylierung von Silylenolethern unter Verwendung von Orthoalkinybenzoesäureestern als Alkylierungsmittel. Die resultierenden Produkte sind wertvolle Zwischenprodukte in der organischen Synthese.
b. Cycloisomerisierung: Chloro[tris(o-tolyl)phosphin]gold(I) fördert die Cyclisierung ungesättigter Verbindungen, was zur Bildung cyclischer Strukturen führt. Diese Reaktion ist besonders nützlich für die Konstruktion komplexer Moleküle.
c. Cyclisierung von 1,6-Enynen: Der Goldkatalysator induziert Cyclisierungsreaktionen in 1,6-Enynen und liefert cyclische Produkte. Diese Reaktionen sind essenziell für die Erzeugung vielfältiger Ringsysteme in der organischen Chemie.
d. Tandem [3,3]-Sigmatrope Umlagerung-Cycloisomerisierungskaskade: In einem faszinierenden Kaskadenprozess orchestriert dieser Goldkomplex sowohl [3,3]-sigmatrope Umlagerungen als auch Cyclisierungen. Die resultierenden Produkte weisen komplizierte Architekturen auf.
e. Cycloaddition von Enynderivaten mit Arylalkinen oder Alkenen: Chloro[tris(o-tolyl)phosphin]gold(I) erleichtert die Cycloaddition von Enynderivaten mit Arylalkinen oder Alkenen. Diese Reaktionen führen zu verschiedenen heterocyclischen Verbindungen.
Rolle der Sterik in Goldclustern
Über die Katalyse hinaus haben Forscher die Rolle sterischer Effekte in Goldclustern untersucht, die Tolyl-getauschte Liganden enthalten. Die Position der Methylgruppe in den Tris(tolyl)phosphinliganden beeinflusst die Verteilung dieser Cluster. Beispielsweise weisen Tris(m-tolyl)phosphin (TMTP) und Tris(p-tolyl)phosphin (TPTP) Liganden unterschiedliche Austauschwirksamkeiten auf Goldclustern auf, was sich auf ihre Reaktivität und Stabilität auswirkt .
Zusammenfassend lässt sich sagen, dass Chloro[tris(o-tolyl)phosphin]gold(I) eine zentrale Rolle in der modernen Chemie spielt, vielfältige synthetische Wege ermöglicht und zu unserem Verständnis der Gold-basierten Katalyse beiträgt. 🌟
Rolle der Sterik in Phosphin-ligierten Goldclustern. RSC Publishing. Link
Wirkmechanismus
Target of Action
Chloro[tri(o-tolyl)phosphine]gold(I) is a gold catalyst . It primarily targets unsaturated organic compounds and is involved in reactions with unsaturated dimolybdenum anions .
Mode of Action
This compound acts as a catalyst in various chemical reactions . It facilitates the alkylation of silyl enol ethers with orthoalkynylbenzoic acid esters . It also promotes the cycloisomerization and cyclization of 1,6-enynes . Furthermore, it is involved in a tandem [3,3]-sigmatropic rearrangement-cycloisomerization cascade and the cycloaddition of enyne derivatives with aryl alkynes or alkenes .
Biochemical Pathways
It is known to be involved in the formation of gold(i) acetylide complexes and heterometallic gold(I)-rhenium(I) alkynyl complexes .
Pharmacokinetics
It is known that the compound is very hygroscopic and decomposes slowly at room temperature . Therefore, it should be stored in an inert atmosphere at temperatures below -10 °C .
Result of Action
The result of the action of Chloro[tri(o-tolyl)phosphine]gold(I) is the facilitation of various chemical reactions . It enables the formation of new compounds through alkylation, cycloisomerization, cyclization, sigmatropic rearrangement, and cycloaddition .
Action Environment
The efficacy and stability of Chloro[tri(o-tolyl)phosphine]gold(I) are influenced by environmental factors. It is sensitive to moisture and heat , and thus, it requires specific storage conditions for stability . The compound is stored under nitrogen to provide an inert atmosphere , and it is protected from light .
Eigenschaften
IUPAC Name |
chlorogold;tris(2-methylphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P.Au.ClH/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;/h4-15H,1-3H3;;1H/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECXLHSTZNCQLD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.Cl[Au] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21AuClP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83076-07-7 |
Source


|
| Record name | 83076-07-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)
![2,5-Dimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzenesulfonamide](/img/structure/B2488102.png)


![(NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine](/img/structure/B2488107.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2488111.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)
![Tert-butyl 3-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate](/img/structure/B2488113.png)
![6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride](/img/structure/B2488114.png)
![N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide](/img/structure/B2488116.png)
